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Compound of Interest

Compound Name: Triisooctylamine

Cat. No.: B3422417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of

triisooctylamine, along with detailed methodologies for its application in solvent extraction and

its synthesis.

Core Properties of Triisooctylamine
Triisooctylamine is a tertiary amine with the chemical formula C24H51N.[1][2] It is also

commonly represented as (C8H17)3N.[1][3][4] This compound is a colorless to pale yellow

liquid and is utilized in various industrial applications, particularly as an extractant in

hydrometallurgy.[2]

Property Value

Molecular Formula C24H51N[1][2]

Molecular Weight 353.67 g/mol [1][3][4]

CAS Number 25549-16-0[1][3]

Appearance Clear to pale yellow liquid[2]

Density 0.816 g/mL at 25 °C[3][4]

Refractive Index n20/D 1.4501[3]
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Applications in Solvent Extraction
Triisooctylamine is widely employed as a solvent extraction agent for the separation and

purification of various metals and organic compounds. Its applications include the extraction of

uranium from ore leaches, the separation of precious metals, and the purification of organic

acids.[3]

Experimental Protocols
1. Solvent Extraction of Iron (III) from Aqueous Solutions

This protocol outlines the general procedure for the extraction of Iron (III) using

triisooctylamine.

Preparation of Solutions:

Prepare a stock solution of Iron (III) by dissolving a known quantity of Ammonium iron(III)

sulfate in deionized water.

Prepare the organic phase by dissolving triisooctylamine (TIOA) in a suitable organic

solvent, such as benzene, to a concentration of 5.0 x 10-2 M.

Extraction Procedure:

Take a 10 mL aliquot of the aqueous Iron (III) solution and add the desired concentration

of a mineral acid (e.g., HCl).

Transfer the acidified aqueous solution to a separatory funnel.

Add 10 mL of the 5.0 x 10-2 M TIOA solution to the separatory funnel.

Shake the funnel vigorously for five minutes to ensure thorough mixing of the two phases.

Allow the phases to settle and separate.

Stripping and Analysis:

Separate the organic phase containing the extracted Iron (III).
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Strip the Iron (III) from the organic phase by adding 10 mL of 1 M H2SO4 and shaking.

The concentration of Iron (III) in the resulting aqueous phase can be determined

spectrophotometrically at 480 nm after forming a colored complex with thiocyanate.[1]

2. Extraction of Glutaric Acid from Aqueous Solutions

This protocol describes the reactive extraction of glutaric acid using triisooctylamine.

Preparation of Solutions:

Prepare an aqueous stock solution of glutaric acid with a known initial concentration.

Prepare the organic phase by dissolving triisooctylamine (TOA) in a suitable diluent

(e.g., n-octane, methyl isobutyl ketone) to the desired concentration.

Extraction Procedure:

In a glass flask, mix equal volumes of the aqueous glutaric acid solution and the organic

TOA solution.

Stir the mixture for 2 hours in a thermostatted water bath at a constant temperature (e.g.,

25 °C) to reach equilibrium.

Analysis:

After equilibration, the concentration of glutaric acid remaining in the aqueous phase can

be determined by titration or other analytical methods to calculate the distribution

coefficient and extraction efficiency.[5]

Synthesis of Triisooctylamine
A described method for synthesizing triisooctylamine involves the reductive amination of

isooctanol with dioctylamine in the presence of a catalyst.

Catalyst Preparation:
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The catalyst can be prepared by dissolving copper, nickel, zinc, and magnesium nitrates in

water or another solvent.

A catalyst carrier such as zirconia (ZrO2) is added, and the mixture is stirred to form a

paste.

The paste is aged, filtered, dried, and then calcined at approximately 450 °C.

Synthesis Procedure:

Dioctylamine and the prepared catalyst are placed in a reactor.

The reactor is purged first with nitrogen and then with hydrogen.

The catalyst is reduced at a temperature of 180-230 °C.

Isooctanol is then added dropwise into the reactor while circulating hydrogen.

The reaction is heated, and its progress is monitored by gas chromatography (GC).

The reaction is considered complete when the dioctylamine content is less than or equal

to 2% by weight.

The resulting crude product is then purified by rectification to obtain triisooctylamine with

a purity of over 98%.[3]

Visualized Workflows
The following diagrams illustrate the logical flow of the solvent extraction and synthesis

processes.
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Caption: General workflow for solvent extraction using triisooctylamine.
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Caption: Synthesis process for triisooctylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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